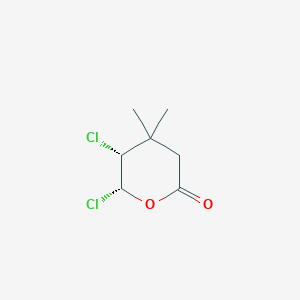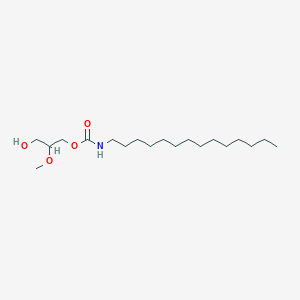
3-Hydroxy-2-methoxypropyl tetradecylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methoxypropyl tetradecylcarbamate is a chemical compound with a unique structure that combines a hydroxy group, a methoxy group, and a tetradecylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxypropyl tetradecylcarbamate typically involves the reaction of 3-hydroxy-2-methoxypropanol with tetradecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
化学反応の分析
Types of Reactions
3-Hydroxy-2-methoxypropyl tetradecylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the original hydroxy compound.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
3-Hydroxy-2-methoxypropyl tetradecylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for understanding biochemical pathways.
Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.
作用機序
The mechanism of action of 3-Hydroxy-2-methoxypropyl tetradecylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with the active sites of enzymes, thereby modulating their activity. The tetradecylcarbamate moiety can interact with hydrophobic regions of proteins or cell membranes, influencing their function and stability.
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2-(hydroxymethyl)-2-[(stearoyloxy)methyl]propyl stearate
- 3-Hydroxy-2-methylpyridinecarboxylate
- 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Uniqueness
3-Hydroxy-2-methoxypropyl tetradecylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
特性
CAS番号 |
80350-21-6 |
|---|---|
分子式 |
C19H39NO4 |
分子量 |
345.5 g/mol |
IUPAC名 |
(3-hydroxy-2-methoxypropyl) N-tetradecylcarbamate |
InChI |
InChI=1S/C19H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-19(22)24-17-18(16-21)23-2/h18,21H,3-17H2,1-2H3,(H,20,22) |
InChIキー |
CSGAFRQCVTWGFC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCNC(=O)OCC(CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



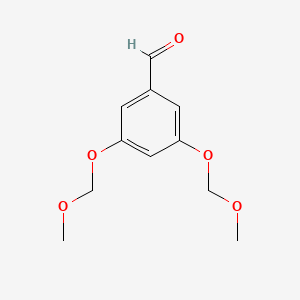
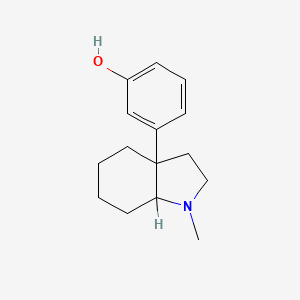
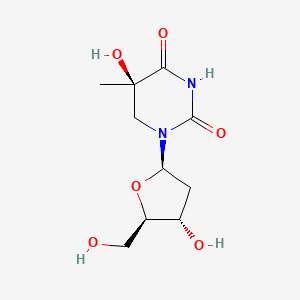

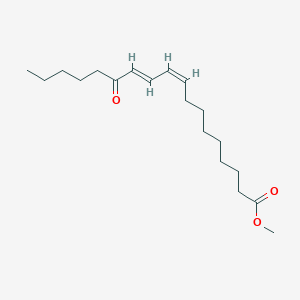
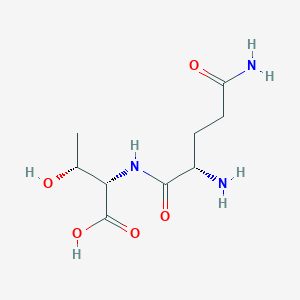

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)

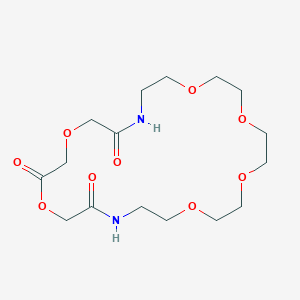
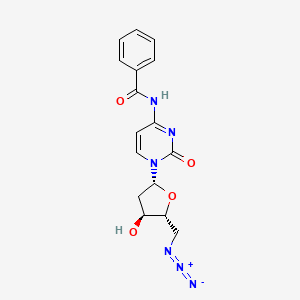
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
